Benzyl(2-Hydroxyphenyl)Carbamate

Description

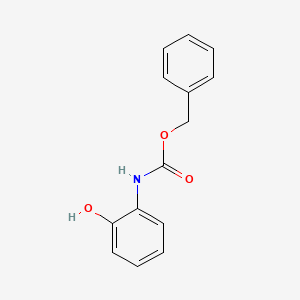

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

benzyl N-(2-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C14H13NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |

InChI Key |

GEOYYHDGSSYWGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Strategic Retrosynthesis and Advanced Synthetic Methodologies for Benzyl 2 Hydroxyphenyl Carbamate

Fundamental Principles of Retrosynthetic Analysis Applied to Benzyl(2-Hydroxyphenyl)Carbamate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the most logical disconnection is at the carbamate (B1207046) functional group, which is an ester of a carbamic acid.

Two primary disconnection approaches can be envisioned:

Disconnection of the N-C(O) bond: This break simplifies the carbamate into 2-aminophenol (B121084) and a benzyl-containing carbonyl synthon. The most practical synthetic equivalent (reagent) for the latter would be benzyl (B1604629) chloroformate or a related activated benzyl carbonate. This is a common and direct approach.

Disconnection of the O-C(O) bond: This alternative break leads to benzyl alcohol and an isocyanate derived from 2-aminophenol, namely 2-hydroxyphenyl isocyanate. This isocyanate itself would be synthesized from 2-aminophenol, often through the use of phosgene (B1210022) or a phosgene equivalent.

A third, less common but viable disconnection involves a three-component approach, breaking the molecule down to 2-aminophenol, benzyl alcohol, and a C1 source like carbon monoxide (CO) or carbon dioxide (CO2). Each of these retrosynthetic pathways points toward distinct forward-synthetic strategies with varying reagents, catalysts, and reaction conditions.

Diverse Synthetic Pathways to this compound

The synthesis of carbamates has evolved significantly, moving from hazardous traditional methods to more sustainable and efficient modern techniques.

Phosgene-Based and Phosgene-Free Synthetic Routes

Phosgene-Based Routes: Historically, the synthesis of carbamates heavily relied on the use of phosgene (COCl₂) or its derivatives like triphosgene. researchgate.net These methods are effective but pose significant safety and environmental risks due to the extreme toxicity of phosgene. researchgate.netnih.gov A typical phosgene-based synthesis would involve one of two sequences:

Reacting 2-aminophenol with phosgene to form 2-hydroxyphenyl isocyanate or its corresponding carbamoyl (B1232498) chloride, which is then treated with benzyl alcohol.

Reacting benzyl alcohol with phosgene to generate benzyl chloroformate, which subsequently reacts with 2-aminophenol. chemicalbook.com A base is typically required to neutralize the HCl byproduct. researchgate.net

Phosgene-Free Routes: Growing environmental and safety concerns have spurred the development of phosgene-free alternatives. google.comgoogle.com These routes often utilize less hazardous reagents:

Dimethyl Carbonate (DMC): DMC can serve as a green alternative to phosgene. The reaction of 2-aminophenol with DMC, often under catalytic conditions, can produce a methyl carbamate intermediate, which could potentially undergo transcarbamoylation with benzyl alcohol.

Carbon Dioxide (CO₂): As a renewable, non-toxic, and inexpensive C1 source, CO₂ is a highly attractive reagent for green carbamate synthesis. nih.gov A common strategy involves the three-component coupling of an amine (2-aminophenol), an alcohol (benzyl alcohol), and CO₂. organic-chemistry.org This reaction often requires a catalyst and a dehydrating agent to drive the equilibrium towards the product. rsc.org Another approach is the reaction of 2-aminophenol with CO₂ and an alkylating agent like benzyl halide, often in the presence of a base such as cesium carbonate. google.comnih.gov

Transcarbamoylation and Carbonylation Approaches

Transcarbamoylation: Transcarbamoylation, or transurethanization, is an equilibrium-driven process where the alkoxy or amino group of a carbamate is exchanged. researchgate.net To synthesize this compound, one could react 2-aminophenol with a readily available carbamate, such as methyl carbamate or phenyl carbamate, in the presence of benzyl alcohol and a suitable catalyst. organic-chemistry.org Tin-based catalysts have been traditionally used, although base-catalyzed methods are also effective. organic-chemistry.orgnih.gov This approach avoids the direct use of highly reactive and toxic intermediates. acs.org

Carbonylation Approaches: Oxidative carbonylation offers a direct route to carbamates from an amine, an alcohol, and carbon monoxide (CO). This process is typically catalyzed by transition metals like palladium (Pd) or rhodium (Rh) in the presence of an oxidant. epa.gov For the target molecule, this would involve the reaction of 2-aminophenol, benzyl alcohol, and CO under catalytic conditions. researchgate.net The development of systems that operate under milder pressures and temperatures has made this an increasingly viable industrial pathway. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of carbamates is an area where the principles of green chemistry have been actively applied. rsc.org Key advancements include:

Use of Benign C1 Sources: The shift from highly toxic phosgene to alternatives like dimethyl carbonate and, ideally, carbon dioxide exemplifies the principle of using less hazardous chemical syntheses. rsc.orgresearchgate.net

Catalysis: The use of catalytic amounts of substances over stoichiometric reagents improves atom economy and reduces waste. This is evident in catalytic carbonylation, transcarbamoylation, and CO₂-based routes. organic-chemistry.org

Atom Economy: Phosgene-free routes, particularly those involving the direct coupling of amine, alcohol, and CO₂ or CO, offer higher atom economy compared to traditional methods that generate stoichiometric byproducts like HCl. researchgate.net

Process Conditions: Research has focused on developing catalytic systems that operate under milder conditions (lower temperature and pressure), reducing energy consumption. google.com

The table below summarizes various synthetic approaches in the context of green chemistry.

| Synthetic Method | Key Reagents | Key Advantages | Key Disadvantages | Green Chemistry Aspect |

|---|---|---|---|---|

| Phosgene-Based | 2-Aminophenol, Benzyl Alcohol, Phosgene | High reactivity, well-established | Extreme toxicity of phosgene, corrosive HCl byproduct | Poor |

| Phosgene-Free (CO₂) | 2-Aminophenol, Benzyl Alcohol, CO₂ | Utilizes renewable, non-toxic C1 source | Requires catalyst, often high pressure/temperature | Excellent (Benign Reagents) nih.gov |

| Transcarbamoylation | 2-Aminophenol, Benzyl Alcohol, Donor Carbamate | Avoids toxic intermediates | Equilibrium-limited, may require catalyst | Good (Reduced Hazard) organic-chemistry.orgacs.org |

| Oxidative Carbonylation | 2-Aminophenol, Benzyl Alcohol, CO, Oxidant | Direct, high atom economy | Requires transition metal catalyst, CO is toxic | Moderate (Atom Economy) epa.gov |

Optimization of Reaction Parameters and Process Intensification for this compound

Optimization of Reaction Parameters: The yield and selectivity of carbamate synthesis are highly dependent on reaction parameters. For the synthesis of this compound, key parameters to optimize would include:

Catalyst: In carbonylation and CO₂-fixation routes, the choice of metal (e.g., Pd, Rh, Ni) and ligands is critical. epa.govresearchgate.net For transcarbamoylation, the catalyst can range from Lewis acids to bases. nih.gov

Solvent: The solvent can influence reactant solubility and catalyst activity.

Temperature: Temperature affects reaction rates but can also impact selectivity and catalyst stability. For instance, in CO₂-based syntheses, higher temperatures can shift the equilibrium unfavorably.

Pressure: Particularly in reactions involving gases like CO or CO₂, pressure is a crucial parameter for increasing reactant concentration in the liquid phase.

Base: In routes that generate acidic byproducts (e.g., phosgene route) or in base-catalyzed reactions, the choice and amount of base are critical for achieving high conversion.

The following table presents typical parameters for various catalytic carbamate synthesis methods.

| Method | Catalyst System | Typical Temperature | Typical Pressure | Reference |

|---|---|---|---|---|

| Oxidative Carbonylation (Aniline/Methanol) | NaI-Pd/C | 100-165 °C | 0.41-7.61 MPa | epa.gov |

| CO₂ Fixation (Amine/Alcohol) | Cs₂CO₃ | 140 °C | 2.5 MPa | |

| Transcarbamoylation (Aromatic Carbamate) | t-BuOK | 65 °C | Atmospheric | nih.govacs.org |

| Oxidative Carbonylation (Aniline/Hexanol) | [Rh(μ-Cl)(COD)]₂ / Oxone | 100 °C | 1 bar CO |

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgyoutube.com In carbamate production, this can be achieved through:

Microreactors and Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, precise control over reaction time, and enhanced safety, especially when handling hazardous reagents or exothermic reactions. researchgate.net This allows for rapid optimization and can lead to higher yields and purities.

Multifunctional Reactors: Combining reaction and separation in a single unit, such as in reactive distillation or membrane reactors, can overcome equilibrium limitations and simplify downstream processing. For example, continuously removing water in a CO₂-based synthesis would drive the reaction to completion.

Alternative Energy Sources: Using microwaves or ultrasound can sometimes accelerate reaction rates at lower bulk temperatures, offering a more energy-efficient process. youtube.com

Stereochemical Control and Regioselectivity in the Synthesis of Analogues and Derivatives of this compound

Stereochemical Control: While this compound itself is achiral, the synthesis of its derivatives where either the benzyl or the hydroxyphenyl moiety contains stereocenters requires precise stereochemical control. rijournals.com This is crucial in pharmaceutical applications. Strategies include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries can induce stereoselectivity.

Stereodivergent Synthesis: Methodologies have been developed that can produce different stereoisomers (e.g., cis vs. trans) from a single starting material by carefully selecting the catalyst and reaction conditions. For instance, the reaction of amines with in situ-formed cyclic carbonates can lead to either cis or trans hydroxy-carbamates with high diastereoselectivity. nih.gov

Regioselectivity: A critical challenge in the synthesis of this compound is regioselectivity. The starting material, 2-aminophenol, possesses two different nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). The desired reaction is N-acylation to form the carbamate, but competing O-acylation can lead to an isomeric carbonate-ester byproduct.

Achieving high N-selectivity can be accomplished through several strategies:

Exploiting Differential Nucleophilicity: The amino group is generally a stronger nucleophile than the phenolic hydroxyl group. Under neutral or slightly basic conditions, the acylation reaction will preferentially occur at the nitrogen.

pH Control: At high pH, the phenolic hydroxyl group is deprotonated to the more nucleophilic phenoxide, which can increase the rate of O-acylation. Therefore, careful control of pH is essential.

Protecting Groups: One of the functional groups can be temporarily protected to ensure the reaction occurs at the desired site. For example, the amino group could be protected, the hydroxyl group acylated, and then the protecting group removed, though this is a less direct route for N-acylation. A more common strategy for selective alkylation involves protecting the amino group first. researchgate.net

Directed Metalation: In the synthesis of complex analogues, directed metalation strategies can be used, where a directing group (like a carbamate) guides a metalating agent (e.g., an organolithium reagent) to a specific position, allowing for regioselective functionalization. nih.gov

Methodologies for Purification and Isolation of High-Purity this compound

The successful synthesis of this compound is contingent not only upon the strategic selection of reaction pathways but also on the meticulous application of purification and isolation techniques. These downstream processes are critical for the removal of unreacted starting materials, catalysts, by-products, and other impurities, ultimately yielding a compound of high purity suitable for its intended applications. The purification strategy for this compound, a phenolic carbamate, is guided by its unique physicochemical properties, including its polarity, solubility, and thermal stability.

Common impurities in the synthesis of this compound can include unreacted 2-aminophenol and benzyl chloroformate, as well as by-products from side reactions. The choice of purification method is often a multi-step process, beginning with simpler techniques and progressing to more sophisticated chromatographic methods if higher purity is required.

Recrystallization Techniques

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures. For this compound, the ideal solvent would dissolve the compound sparingly at room temperature but readily at an elevated temperature.

The selection of an appropriate solvent is paramount for effective recrystallization. Given the aromatic and polar nature of this compound, a range of solvents can be considered. The presence of both a hydroxyl and a carbamate group suggests that moderately polar solvents may be effective.

Table 1: Potential Recrystallization Solvents for this compound

| Solvent System | Rationale | Expected Outcome |

| Toluene (B28343) | The aromatic nature of toluene can effectively dissolve the benzyl and phenyl groups of the target compound at elevated temperatures. | May yield well-formed crystals upon cooling, with non-polar impurities remaining in the solvent. |

| Ethanol/Water | The use of a binary solvent system allows for fine-tuning of the polarity. The compound is likely soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization. | Effective for removing both polar and non-polar impurities, but requires careful optimization of the solvent ratio. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | Similar to the ethanol/water system, ethyl acetate can dissolve the compound, while the addition of non-polar hexane can decrease its solubility and promote crystallization. | A versatile system that can be tailored to the specific impurity profile of the crude product. |

| Isopropanol (B130326) | As a moderately polar protic solvent, isopropanol can be a suitable single-solvent choice for recrystallization. | May provide a good balance of solubility characteristics for achieving high purity. |

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution. The hot solution is then filtered to remove any insoluble impurities. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.

Chromatographic Methods

When recrystallization does not yield a product of the desired purity, chromatographic techniques are employed. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a preparative technique used to purify substantial quantities of compounds. uvic.ca For this compound, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used. uvic.ca The choice of the mobile phase (eluent) is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). The polarity of the eluent is adjusted to achieve optimal separation between the desired compound and its impurities.

Given the presence of a polar hydroxyl group and a carbamate linkage, this compound is expected to be a moderately polar compound. Therefore, a solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is commonly employed. cup.edu.cn The separation is based on the principle that more polar compounds will adsorb more strongly to the polar stationary phase and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. uvic.ca

Table 2: Typical Column Chromatography Parameters for Purification of Aromatic Carbamates

| Parameter | Description | Typical Conditions for this compound |

| Stationary Phase | The solid adsorbent packed into the column. | Silica gel (60-120 mesh or 230-400 mesh) or neutral alumina. uvic.ca |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Gradient elution with Hexane/Ethyl Acetate (e.g., starting from 9:1 to 1:1) or Dichloromethane/Methanol (B129727). cup.edu.cnresearchgate.net |

| Elution Technique | The method of passing the eluent through the column. | Isocratic (constant eluent composition) or gradient (increasing eluent polarity over time). |

| Detection Method | The means of monitoring the eluting fractions. | Thin-Layer Chromatography (TLC) analysis of collected fractions, often visualized under UV light. |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, particularly for analytical standards or pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. nih.gov This technique employs high pressure to force the mobile phase through a column packed with very fine particles, resulting in high-resolution separations. nih.gov

For a phenolic compound like this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. nih.gov

Table 3: Illustrative HPLC Conditions for the Analysis and Purification of Phenolic Carbamates

| Parameter | Description | Exemplary Conditions |

| Column | The heart of the HPLC system containing the stationary phase. | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | The solvent mixture that moves the sample through the column. | A gradient of Water (with 0.1% Acetic Acid) and Acetonitrile. nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min for analytical scale. |

| Detection | The method used to detect the compound as it elutes. | UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm or 280 nm). |

| Injection Volume | The amount of sample introduced into the system. | 10-20 µL for analytical scale. |

The purity of the isolated this compound is typically assessed by analytical techniques such as HPLC, which can provide a quantitative measure of purity, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the chemical identity and structure of the purified compound.

Molecular and Supramolecular Structural Elucidation of Benzyl 2 Hydroxyphenyl Carbamate

Advanced Spectroscopic Characterization for Conformational and Tautomeric Analysis of Benzyl(2-Hydroxyphenyl)Carbamate

Spectroscopic methods are paramount in elucidating the intricate structural details of this compound in various states of matter. These techniques provide insights into the conformational preferences, tautomeric equilibria, and the nature of non-covalent interactions that govern its behavior.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of this compound. The presence of the carbamate (B1207046) linkage introduces the possibility of rotamers (or conformational isomers) around the C-N amide bond, which can exist in syn and anti conformations. The interconversion between these rotamers can often be observed by NMR, with the rate of exchange influencing the appearance of the spectra. In many N-aryl carbamates, the anti rotamer is sterically and electrostatically favored. nd.edu

Furthermore, the presence of the 2-hydroxyphenyl group raises the possibility of tautomerism, specifically keto-enol tautomerism, although the phenolic form is generally expected to be overwhelmingly dominant. Temperature-dependent NMR studies can be particularly informative, as changes in temperature can alter the populations of different conformers and tautomers, leading to shifts in the observed signals or coalescence of distinct peaks.

Expected ¹H NMR Chemical Shifts for this compound (based on analogues):

| Proton | Expected Chemical Shift (ppm) | Notes |

| Ar-H (benzyl) | 7.2 - 7.5 | Multiplet, typical for a monosubstituted benzene (B151609) ring. |

| -CH₂- | ~5.1 | Singlet, benzylic protons. |

| Ar-H (hydroxyphenyl) | 6.8 - 7.2 | Complex multiplet pattern due to ortho substitution. |

| N-H | Variable | Broad singlet, position is solvent and concentration dependent. |

| O-H | Variable | Broad singlet, position is solvent and concentration dependent. |

Expected ¹³C NMR Chemical Shifts for this compound (based on analogues):

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (carbamate) | 153 - 156 | |

| Ar-C (benzyl) | 127 - 136 | Multiple signals. |

| -CH₂- | ~67 | |

| Ar-C (hydroxyphenyl) | 115 - 155 | Multiple signals, with the C-OH carbon being the most downfield. |

It is important to note that the presence of rotamers can lead to the observation of two distinct sets of signals for the protons and carbons near the carbamate group, especially at low temperatures. acs.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and hydrogen bonding interactions within this compound. The positions, shapes, and intensities of the vibrational bands are sensitive to the molecular conformation and intermolecular interactions.

The key vibrational modes for this molecule include the N-H stretch, O-H stretch, C=O stretch, and various C-N and C-O stretching and bending modes. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbamate carbonyl oxygen is anticipated, which would lead to a red-shift (lower frequency) and broadening of the O-H and C=O stretching bands compared to a non-hydrogen-bonded analogue. In the solid state, intermolecular hydrogen bonds involving the N-H and O-H groups are expected to play a significant role in the crystal packing.

FT-IR and Raman spectroscopy are complementary techniques. nist.gov While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and can be advantageous for studying aqueous solutions.

Expected Vibrational Frequencies for this compound (cm⁻¹) (based on analogues): rsc.orgchemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| O-H stretch | 3200 - 3500 | Broad, indicative of hydrogen bonding. |

| N-H stretch | 3200 - 3400 | Can be a sharp or broad band depending on hydrogen bonding. |

| Aromatic C-H stretch | 3000 - 3100 | |

| Aliphatic C-H stretch | 2850 - 3000 | |

| C=O stretch | 1680 - 1730 | Position is sensitive to hydrogen bonding and electronic effects. |

| N-H bend | 1580 - 1650 | |

| Aromatic C=C stretch | 1450 - 1600 | |

| C-N stretch | 1200 - 1350 | |

| C-O stretch | 1000 - 1300 | Multiple bands expected. |

Density Functional Theory (DFT) calculations can be employed to compute the theoretical vibrational spectra, which can aid in the assignment of experimental bands and provide a more detailed understanding of the vibrational modes. nih.gov

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns.

The most prominent fragmentation would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion, which is a very common fragment in the mass spectra of benzyl-containing compounds. youtube.com Another likely fragmentation pathway is the loss of the benzyl group to form a 2-hydroxyphenylcarbamate radical cation. Further fragmentation of the 2-hydroxyphenyl portion could also occur.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. Isotopic profiling would be consistent with the natural abundance of carbon, hydrogen, nitrogen, and oxygen.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 257 | [M]⁺ (Molecular Ion) |

| 151 | [M - C₇H₇]⁺ or related fragments |

| 108 | [C₇H₈O]⁺ (from benzyl alcohol rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography and Solid-State Structural Investigations of this compound Polymorphs

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the molecule and how it packs in the crystal lattice.

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and the hydroxyl oxygen) suggests that hydrogen bonding will be a dominant force in the crystal packing, likely leading to the formation of supramolecular assemblies such as chains or sheets. nih.gov The potential for polymorphism, where the compound can exist in multiple crystalline forms with different packing arrangements and physical properties, is also high. Different polymorphs can arise from variations in crystallization conditions and may exhibit different melting points, solubilities, and stabilities.

While a crystal structure for the exact title compound is not publicly available, analysis of related structures, such as Phenyl N-phenylcarbamate and Phenyl N-(4-methoxyphenyl)carbamate, shows that intermolecular N-H···O hydrogen bonds are a common feature, often leading to the formation of infinite one-dimensional chains. nih.govnih.gov In this compound, the additional hydroxyl group would likely participate in further hydrogen bonding, potentially leading to more complex two- or three-dimensional networks.

Conformational Analysis and Energy Landscape Mapping of this compound in Solution and Gas Phase

The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the C-N bond of the carbamate, the C-O bond of the ester, and the bonds connecting the phenyl and benzyl groups to the carbamate core. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying the low-energy conformers in both the gas phase and in solution.

These calculations can predict the relative energies of the syn and anti rotamers of the carbamate group and the rotational barriers between them. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the carbamate carbonyl would be expected to significantly stabilize certain conformations.

In solution, the conformational landscape can be influenced by the solvent polarity. Polar solvents may disrupt intramolecular hydrogen bonds and stabilize more polar conformers. The combination of computational modeling with experimental data from techniques like NMR provides a comprehensive understanding of the conformational preferences of the molecule.

Investigations of Intermolecular Interactions and Self-Assembly Propensities of this compound

The ability of this compound to form non-covalent interactions, particularly hydrogen bonds and π-π stacking interactions, gives it the potential to self-assemble into ordered supramolecular structures. The N-H and O-H groups are strong hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen are effective hydrogen bond acceptors.

The aromatic rings of the benzyl and hydroxyphenyl groups can participate in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of various architectures, from simple dimers to complex, extended networks.

The study of these interactions is crucial for understanding the material properties of this compound in the solid state and its behavior in solution at high concentrations. Techniques such as concentration-dependent NMR, variable-temperature UV-Vis spectroscopy, and X-ray diffraction are instrumental in probing these self-assembly processes.

Theoretical and Computational Chemistry Investigations of Benzyl 2 Hydroxyphenyl Carbamate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis of Benzyl(2-Hydroxyphenyl)Carbamate

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and molecular orbitals of a compound. For this compound, these calculations provide insights into its reactivity, stability, and spectroscopic properties.

A critical aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. oaji.netnih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. oaji.netnih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the carbamate (B1207046) and benzyl (B1604629) portions. This distribution influences which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations to visualize the charge distribution and predict sites for intermolecular interactions. nih.gov The MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carbamate groups, indicating their role as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydroxyl and amine protons, highlighting them as hydrogen bond donors.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| EHOMO | -8.9 eV | Electron-donating capability |

| ELUMO | -3.9 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Ionization Potential (I) | 8.9 eV | Energy required to remove an electron |

| Electron Affinity (A) | 3.9 eV | Energy released upon gaining an electron |

Note: These values are hypothetical and based on typical ranges observed for similar organic molecules in the literature. oaji.netconicet.gov.ar

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics of this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its behavior and conformational dynamics in a solution phase, mimicking a more realistic environment.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and solving Newton's equations of motion for all atoms in the system over time. This allows for the exploration of the molecule's conformational landscape and its interactions with the surrounding solvent molecules.

Key analyses from an MD simulation include:

Conformational Analysis : By tracking the dihedral angles of the rotatable bonds in this compound, the simulation can identify the most stable conformations and the energy barriers between them. The flexibility of the benzyl and hydroxyphenyl groups, as well as the carbamate linkage, would be of particular interest. Studies on similar molecules have used NMR spectroscopy combined with DFT calculations to investigate rotational equilibria. scielo.br

Solvation Shell Analysis : This analysis reveals the arrangement of solvent molecules around the solute, providing information about hydrogen bonding and other non-covalent interactions. For this compound, the hydroxyl and carbamate groups are expected to form strong hydrogen bonds with protic solvents.

The insights gained from MD simulations are crucial for understanding how the molecule behaves in a biological or chemical system, where it is rarely in an isolated state.

Docking Studies and Computational Prediction of Binding Modes with Hypothetical Biological Targets for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies can be used to hypothesize its interaction with potential biological targets.

Given that many carbamate-containing compounds exhibit inhibitory activity against acetylcholinesterase (AChE), this enzyme represents a plausible hypothetical target. nih.govnih.gov Docking simulations would involve placing this compound into the active site of AChE and evaluating the binding affinity and interaction patterns.

The predicted binding mode would highlight key interactions, such as:

Hydrogen Bonds : The hydroxyl and carbamate groups of this compound could form hydrogen bonds with amino acid residues in the active site of AChE, such as tyrosine or serine. nih.gov

π-π Stacking : The aromatic rings (benzyl and hydroxyphenyl) could engage in π-π stacking interactions with aromatic residues like tryptophan or phenylalanine in the enzyme's active site. nih.gov

Hydrophobic Interactions : The nonpolar regions of the molecule would likely interact with hydrophobic pockets within the binding site.

The results of docking studies are often presented as a binding score, which estimates the binding free energy, and a visual representation of the binding pose. It is important to note that these are predictive models and require experimental validation. mdpi.com Computational methods for predicting binding modes are continuously being refined to improve their accuracy. nih.govsigmaaldrich.com

Table 2: Hypothetical Docking Results of this compound with Acetylcholinesterase

| Parameter | Hypothetical Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr124, Trp286, Ser293, Phe338 |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Note: These results are hypothetical and based on docking studies of similar carbamate inhibitors with AChE. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Mechanistic Hypotheses of Carbamate Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For carbamate analogues, QSAR studies can provide insights into the structural features that are important for a particular activity and can be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of hydroxyphenyl carbamate analogues would involve:

Data Set : A collection of carbamate analogues with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation : For each molecule in the data set, a variety of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors. DFT calculations are often used to obtain quantum chemical descriptors like HOMO and LUMO energies. nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

For carbamate analogues, QSAR models have shown that descriptors related to molecular size, shape (e.g., Connolly Accessible Area), electronic properties (e.g., ELUMO), and hydrophobicity are often important for their activity. nih.gov These models can help in forming mechanistic hypotheses about how these compounds exert their biological effects.

Predictive Modeling of Reactivity and Reaction Pathways of this compound

Predictive modeling of reactivity can help to understand the stability of this compound and its potential degradation pathways. The carbamate functional group is known to be susceptible to hydrolysis, which can occur under acidic or basic conditions or be catalyzed by enzymes.

The reactivity of the carbamate can be influenced by the electronic nature of its substituents. The electron-donating hydroxyl group on the phenyl ring may affect the rate of hydrolysis. Computational methods can be used to model the reaction mechanisms of hydrolysis. For example, the hydrolysis of primary amine-derived carbamates can proceed through an E1cb-type mechanism involving the formation of an isocyanate intermediate. nih.gov

Potential reaction pathways for this compound that could be investigated computationally include:

Hydrolysis : Cleavage of the carbamate bond to yield 2-aminophenol (B121084), benzyl alcohol, and carbon dioxide.

Oxidation : The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-type structures.

Enzymatic Metabolism : In a biological context, enzymes such as esterases or cytochrome P450s could metabolize the molecule at various sites.

By modeling the transition states and reaction energies for these pathways, computational chemistry can predict the most likely degradation products and the conditions under which the molecule is most stable or reactive.

Reactivity, Transformation Mechanisms, and Derivatization Strategies of Benzyl 2 Hydroxyphenyl Carbamate

Reaction Mechanisms of Benzyl(2-Hydroxyphenyl)Carbamate Under Diverse Chemical Conditions

The reactivity of this compound is highly dependent on the reaction conditions, particularly the pH. The presence of both an acidic phenolic hydroxyl group and a carbamate (B1207046) group that can undergo hydrolysis under basic or acidic conditions leads to complex chemical behavior.

Under acidic conditions , the carbamate group can undergo hydrolysis, although this process is generally slower than base-catalyzed hydrolysis. The mechanism likely involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The phenolic hydroxyl group, being ortho to the carbamate, may exert electronic effects on the reaction rate.

Under basic conditions , the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide can act as an intramolecular nucleophile, potentially accelerating the cleavage of the carbamate group through neighboring group participation. The carbamate itself is susceptible to hydrolysis via an elimination-addition (E1cB) mechanism, which involves the deprotonation of the carbamate nitrogen followed by the expulsion of the aryloxy leaving group to form an isocyanate intermediate. This intermediate is then rapidly trapped by water or other nucleophiles. tandfonline.comorganic-chemistry.org The presence of the ortho-hydroxyl group can significantly influence the rate and mechanism of this hydrolysis.

Intramolecular Cyclization: A key reaction of 2-hydroxyphenylcarbamates is their propensity to undergo intramolecular cyclization to form 1,3-benzoxazin-2-ones, particularly under thermal or basic conditions. This reaction is driven by the intramolecular nucleophilic attack of the phenoxide ion on the carbamate carbonyl carbon, with the concomitant elimination of benzylamine. The rate of this cyclization is influenced by the nature of the substituents on the phenyl ring and the nitrogen atom.

A study on the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates has shown that electron-withdrawing substituents on the leaving phenoxy group accelerate the reaction. scinito.ai This suggests that the departure of the leaving group is a key step in the rate-determining part of the reaction.

Hydrolysis and Degradation Pathways of the Carbamate Moiety in this compound

The hydrolysis of the carbamate moiety is a primary degradation pathway for this compound, leading to 2-aminophenol (B121084), benzyl (B1604629) alcohol, and carbon dioxide. The rate and mechanism of this hydrolysis are strongly influenced by pH.

Base-Catalyzed Hydrolysis: In alkaline solutions, two primary mechanisms can operate for the hydrolysis of aryl carbamates: a direct nucleophilic attack by hydroxide (B78521) ion on the carbonyl carbon (BAc2 mechanism) or an E1cB mechanism. tandfonline.com For many aryl carbamates, the E1cB mechanism is favored, involving the formation of an isocyanate intermediate. tandfonline.comorganic-chemistry.org The rate of this reaction is dependent on the concentration of the hydroxide ion. clemson.edu

The presence of the ortho-hydroxyl group in this compound can lead to neighboring group participation , significantly accelerating the hydrolysis rate compared to carbamates without this group. acs.org The deprotonated hydroxyl group can act as a potent internal nucleophile, attacking the carbamate carbonyl and leading to the formation of a cyclic intermediate, which then rapidly hydrolyzes. acs.orgnih.gov This intramolecular assistance can make the hydrolysis of this compound much faster than that of its para or meta isomers.

Enzymatic Hydrolysis: Carbamates can also be degraded by enzymes, particularly hydrolases and oxidoreductases. acs.orgwikipedia.org Carboxyl ester hydrolases are known to catalyze the hydrolysis of the ester linkage in carbamates. organic-chemistry.org While specific data on this compound is not available, it is plausible that it could be a substrate for such enzymes, leading to its biodegradation in biological systems.

The table below summarizes the expected hydrolysis products under different conditions.

| Condition | Primary Hydrolysis Products | Key Mechanistic Features |

|---|---|---|

| Acidic (e.g., HCl/H₂O) | 2-Aminophenol, Benzyl alcohol, CO₂ | Protonation of carbonyl oxygen, nucleophilic attack by water. |

| Basic (e.g., NaOH/H₂O) | 2-Aminophenol, Benzyl alcohol, CO₂ | E1cB mechanism or BAc2 mechanism. Potential for neighboring group participation from the ortho-hydroxyl group. tandfonline.comacs.org |

| Enzymatic (e.g., Carbamate hydrolase) | 2-Aminophenol, Benzyl alcohol, CO₂ | Catalyzed by hydrolases, breaking the carbamate ester bond. organic-chemistry.org |

Catalyzed Transformations Involving the Phenolic Hydroxyl and Carbamate Functional Groups of this compound

Transition metal catalysis offers a powerful toolkit for the selective transformation of both the phenolic hydroxyl and carbamate functional groups.

Transformations of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be a target for various catalytic reactions. For instance, ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, have been used for the ortho-hydroxylation and ortho-alkenylation of phenolic carbamates. rsc.orgnih.gov These reactions proceed through the formation of a ruthenacycle intermediate, directed by the carbamate group. This strategy allows for the regioselective introduction of new functional groups onto the phenyl ring.

Transformations of the Carbamate Group: The carbamate group itself can participate in transition metal-catalyzed reactions. For example, palladium-catalyzed decarboxylative reactions of cyclic carbamates are known to generate aza-quinone methide intermediates, which can be trapped by various nucleophiles. bohrium.comnih.gov While this compound is not a cyclic carbamate, its potential to form cyclic intermediates under certain conditions could open up similar reactive pathways.

Furthermore, the C-N bond of the carbamate can be a target for cross-coupling reactions. While challenging, methods for the transition metal-catalyzed functionalization of C-N bonds in carbamates are emerging, which could allow for the direct replacement of the benzyloxy group.

The table below provides examples of potential catalyzed transformations.

| Functional Group | Catalyst/Reagent | Transformation | Potential Product |

|---|---|---|---|

| Phenolic Hydroxyl | [RuCl₂(p-cymene)]₂ / Oxidant | Ortho-hydroxylation rsc.orgnih.gov | Benzyl(2,3-dihydroxyphenyl)carbamate |

| Phenolic Hydroxyl | [RuCl₂(p-cymene)]₂ / Alkene | Ortho-alkenylation rsc.orgnih.gov | Benzyl(2-hydroxy-3-alkenylphenyl)carbamate |

| Carbamate | Palladium catalyst / Heat | Intramolecular cyclization/decarboxylation | 1,3-Benzoxazin-2-one |

Functionalization and Derivatization Strategies for the Benzyl and 2-Hydroxyphenyl Moieties of this compound

The benzyl and 2-hydroxyphenyl moieties of this compound offer multiple sites for functionalization, allowing for the synthesis of a wide range of derivatives.

Derivatization of the 2-Hydroxyphenyl Moiety: The phenolic hydroxyl group can be readily derivatized through reactions such as etherification and esterification. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Esterification can be achieved using an acyl chloride or anhydride. The electron-rich nature of the phenol (B47542) ring also makes it susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the hydroxyl and carbamate groups will influence the regioselectivity of these substitutions. The carbamate group can act as a directing group for ortho-metalation, allowing for regioselective functionalization at the C3 position. nih.gov

Derivatization of the Benzyl Moiety: The benzylic position (the CH₂ group) is activated for radical reactions and oxidation. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. The resulting benzyl bromide derivative would be a versatile intermediate for nucleophilic substitution reactions. Oxidation of the benzylic position to a carbonyl group can be accomplished using various oxidizing agents. wikipedia.org

The benzyl group itself can be removed under various conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), to yield the corresponding carbamic acid, which would then decarboxylate to 2-aminophenol. organic-chemistry.orgacs.org This deprotection strategy is a cornerstone of the use of benzyl carbamates (Cbz group) in peptide synthesis. clemson.edu

The table below outlines some derivatization strategies.

| Moiety | Reagent | Reaction Type | Potential Product |

|---|---|---|---|

| 2-Hydroxyphenyl (OH group) | Alkyl halide / Base | Etherification | Benzyl(2-alkoxyphenyl)carbamate |

| 2-Hydroxyphenyl (Aromatic Ring) | HNO₃ / H₂SO₄ | Nitration | Benzyl(2-hydroxy-nitro-phenyl)carbamate |

| Benzyl (Benzylic Position) | N-Bromosuccinimide (NBS) / Light | Radical Bromination | Bromo(phenyl)methyl (2-hydroxyphenyl)carbamate |

| Benzyl (Protecting Group) | H₂ / Pd/C | Hydrogenolysis | 2-Aminophenol |

Functional Exploration and Mechanistic Investigations of Benzyl 2 Hydroxyphenyl Carbamate

Modulatory Effects on Cellular Pathways and Biological Processes in In Vitro Model Systems by Benzyl(2-Hydroxyphenyl)Carbamate

Gene Expression and Protein Regulation Studies in Cell Lines

While direct studies on the comprehensive effects of this compound on gene and protein expression profiles are not extensively documented in publicly available research, the broader class of carbamate (B1207046) compounds has been shown to modulate various cellular pathways, suggesting potential mechanisms of action.

Carbamates, as a chemical class, are known to interact with key regulatory proteins and signaling pathways. For instance, some carbamate insecticides have been reported to induce toxic effects by influencing the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.govresearchgate.netnih.gov Exposure to certain carbamates can lead to either activation or inhibition of Nrf2, depending on the specific compound, duration of exposure, and cell type. nih.gov This modulation of Nrf2 can, in turn, affect the expression of a suite of downstream genes involved in antioxidant defense and detoxification. nih.gov

Furthermore, studies on other structurally related compounds, such as benzimidazole (B57391) carbamates, have demonstrated significant effects on cancer cell lines. For example, benzimidazole carbamate has been shown to induce cytotoxicity in breast cancer cells through mechanisms that can be dependent or independent of the tumor suppressor protein p53. nih.gov This suggests an influence on fundamental cellular processes such as apoptosis and cell cycle regulation. In p53-proficient breast cancer cells, this compound was observed to trigger p53-dependent apoptosis, while in p53-deficient cells, it induced mitotic catastrophe. nih.gov

In the context of this compound analogues, specifically (3-benzyl-5-hydroxyphenyl)carbamates, cytotoxicity has been evaluated against human cancer cell lines. For example, certain cyclohexyl and 4,4-dimethyl-cyclo-hexyl carbamate derivatives demonstrated moderate cytotoxicity against the A549 human lung cancer cell line. nih.govmdpi.comnih.gov Although the specific genes and proteins responsible for this cytotoxicity were not fully elucidated in the available studies, these findings imply that these compounds interfere with essential cellular pathways, leading to cell death. Such activity warrants further investigation into their detailed molecular mechanisms, including comprehensive gene and protein expression profiling.

Cell-Based Reporter Assays for Pathway Activation/Inhibition

Cell-based reporter assays are powerful tools for elucidating the specific signaling pathways modulated by a compound. scientist.comyoutube.compromega.comnih.govyoutube.com These assays typically utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a specific transcriptional response element. Activation or inhibition of a signaling pathway by a test compound leads to a measurable change in the expression of the reporter gene, providing a quantitative readout of pathway modulation. youtube.comyoutube.com

Currently, there is a lack of specific published research employing cell-based reporter assays to investigate the signaling pathways directly affected by this compound. However, this methodology would be a logical and informative next step in its mechanistic investigation.

Given the observed biological activities of related carbamates, several signaling pathways would be relevant targets for investigation using reporter assays:

NF-κB Pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Reporter assays for NF-κB are widely available and could determine if this compound possesses pro- or anti-inflammatory properties.

MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Some organophosphorus compounds and carbamates have been shown to affect MAPK signaling. mdpi.com Reporter assays for transcription factors downstream of these kinases, such as AP-1, could reveal if this compound impacts these critical signaling cascades.

Hypoxia-Inducible Factor (HIF) Pathway: This pathway is activated under low oxygen conditions and is a key player in cancer progression and other diseases. Reporter assays for HIF-1α could assess the compound's effect on cellular responses to hypoxia.

The application of a panel of such reporter assays would enable a high-throughput screening approach to identify the primary signaling pathways modulated by this compound, thereby providing crucial insights into its mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogues. For the analogues of this compound, specifically the (3-benzyl-5-hydroxyphenyl)carbamates, SAR studies have been conducted, primarily focusing on their antitubercular and antibacterial activities. nih.govmdpi.comnih.govresearchgate.netnih.gov

The core scaffold consists of a 3-benzyl-5-hydroxyphenyl group attached to a carbamate moiety. The SAR studies have explored modifications on the carbamate nitrogen. A key finding is that the nature of the substituent on the carbamate ester group significantly impacts the antimicrobial potency.

For instance, in a study against Mycobacterium tuberculosis H37Ra, it was found that replacing the benzamide (B126) group of a lead compound with a phenyl carbamate resulted in a significant decrease in activity. However, a benzyl (B1604629) carbamate showed better activity. Further exploration of alkyl and cycloalkyl carbamates revealed that bulkier, hydrophobic groups tend to enhance antitubercular activity. Cyclohexyl and cycloheptyl carbamates were found to be particularly potent. nih.govmdpi.com

The following table summarizes the in vitro inhibitory activity (Minimum Inhibitory Concentration, MIC) of a series of (3-benzyl-5-hydroxyphenyl)carbamate analogues against M. tuberculosis H37Ra, providing insights into the SAR.

Table 1: SAR of (3-Benzyl-5-hydroxyphenyl)carbamate Analogues against M. tuberculosis H37Ra

| Compound ID | Carbamate Substituent | MIC (µg/mL) |

|---|---|---|

| 3a | Phenyl | 50 |

| 3d | Benzyl | 10 |

| 3e | Methyl | 25 |

| 3f | Ethyl | 5 |

| 3g | t-Butyl | 5 |

| 3h | Cyclopentyl | 2.5 |

| 3i | Cyclohexyl | 1.25 |

| 3j | Cycloheptyl | 1.25 |

| 3k | 4-Methyl-cyclohexyl | 1.25 |

| 3l | 4,4-Dimethyl-cyclohexyl | 0.625 |

| 3n | 4-Hydroxycyclohexyl | 25 |

Data sourced from a study on new antitubercular agents. nih.govmdpi.com

These SAR studies provide valuable mechanistic clues, suggesting that the interaction of these compounds with their biological target is sensitive to the steric bulk and hydrophobicity of the carbamate substituent. The decreased activity of the hydrophilic 4-hydroxycyclohexyl analogue further underscores the importance of lipophilicity for potent antitubercular action. nih.govmdpi.com Similar trends were observed in studies against Gram-positive bacteria, where the 4,4-dimethylcyclohexanyl carbamate derivative exhibited the most potent activity. researchgate.netnih.gov

Development of Molecular Probes and Activity-Based Profiling Agents Based on this compound Structure

The development of molecular probes from a bioactive compound is a powerful strategy to identify its cellular targets and to study its mechanism of action in a complex biological system. Activity-based protein profiling (ABPP) is a particularly relevant chemical proteomics technology that utilizes such probes to map the functional state of entire enzyme families. nih.govnih.govnih.govmit.edustanford.edursc.org

An activity-based probe typically consists of three components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a linker connecting the two. nih.gov

While there are no specific reports on the development of molecular probes directly derived from the this compound scaffold, the carbamate functional group itself is recognized as a "privileged" reactive group for targeting certain enzyme classes, most notably serine hydrolases. nih.gov The carbamate can act as a warhead, acylating the active site serine of these enzymes, leading to their irreversible inhibition. nih.gov

This principle has been successfully applied to develop selective inhibitors and activity-based probes for various serine hydrolases. nih.govnih.govstanford.edu The selectivity of these carbamate-based probes can be fine-tuned by modifying the groups attached to the carbamate, which allows for the targeting of specific enzymes within this large and diverse family. stanford.edu

Given this precedent, the this compound structure represents a promising scaffold for the design of novel molecular probes. A potential strategy would involve:

Identifying the reactive site: Determining which part of the molecule is responsible for its biological activity would guide the placement of the linker and reporter tag to minimize disruption of target binding.

Synthesis of tagged analogues: A series of analogues would be synthesized with a linker attached to a non-critical position, terminating in a reporter tag such as an alkyne or azide (B81097) for use in "click chemistry."

Target identification using ABPP: The resulting probes could then be used in competitive ABPP experiments to identify the cellular targets of the parent compound. In this approach, a proteome is pre-incubated with the unlabeled this compound, followed by treatment with a broad-spectrum probe for a particular enzyme class. The targets of the compound are identified as the proteins that no longer react with the broad-spectrum probe.

The development of such molecular probes would be a significant step forward in understanding the detailed molecular mechanisms of this compound and its analogues, potentially uncovering novel therapeutic targets and expanding their application beyond antimicrobial agents.

Advanced Analytical Methodologies for Benzyl 2 Hydroxyphenyl Carbamate Research

Chromatographic Techniques for Separation and Purity Assessment of Benzyl(2-Hydroxyphenyl)Carbamate

Chromatography is an indispensable tool for the separation and purification of chemical compounds. For a substance like this compound, various chromatographic methods are employed to ensure its purity, a critical factor for any subsequent research or application.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many carbamates. taylorfrancis.com The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve efficient separation and accurate quantification.

Method Development: The process begins with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C8 or C18, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is then optimized. s4science.at A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the effective separation of the target compound from any impurities or related substances. s4science.at Detection is commonly performed using a UV detector, as the aromatic rings in this compound are expected to absorb UV light. For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be utilized after post-column derivatization. s4science.atresearchgate.netthermofisher.com This process involves reacting the carbamate (B1207046) post-separation with a fluorescent agent, such as o-phthalaldehyde (B127526) (OPA), to create a highly fluorescent derivative. s4science.at

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standards of known concentrations and demonstrating a proportional response. Accuracy is determined by spiking a sample matrix with a known amount of this compound and measuring the recovery. Precision is evaluated by repeatedly analyzing the same sample to assess the repeatability and intermediate precision of the method. nih.gov

A representative, though hypothetical, set of HPLC parameters for the analysis of this compound is presented in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a specific wavelength (e.g., 270 nm) |

| Column Temperature | 30 °C |

While many carbamates are thermally labile and not ideally suited for direct analysis by Gas Chromatography (GC), derivatization can be employed to create more volatile and thermally stable analogs. taylorfrancis.com This approach allows for the high-resolution separation capabilities of GC to be utilized.

For this compound, a common derivatization strategy involves silylation or acetylation of the hydroxyl and carbamate groups. This process increases the volatility of the molecule, making it amenable to GC analysis. epa.gov Another approach is the hydrolysis of the carbamate followed by derivatization of the resulting amine and phenol (B47542). epa.gov

The choice of GC column is critical, with capillary columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) being widely used for the separation of a broad range of organic compounds. youngin.com Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like carbamates. youngin.com

Table 2: Representative GC Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

Chirality, or the existence of non-superimposable mirror image isomers (enantiomers), is a critical consideration in the study of many organic molecules. gcms.cz If this compound or its derivatives possess a chiral center, separating and quantifying the individual enantiomers is crucial, as they can exhibit different biological activities.

Chiral chromatography is the primary technique for this purpose. rsc.org This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used and have shown broad applicability in separating a variety of chiral compounds, including those with carbamate functionalities. csfarmacie.czscilit.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase. youtube.com

The selection of the appropriate chiral column and mobile phase is often empirical and may require screening several different CSPs and solvent systems to achieve optimal separation. youtube.com

Hyphenated Techniques for Structural Confirmation and Quantitative Analysis of this compound in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive and selective techniques that are invaluable for trace analysis and structural elucidation.

LC-MS/MS: This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov It is particularly well-suited for the analysis of thermally labile and polar compounds like this compound in complex biological matrices. taylorfrancis.comnih.gov After separation by LC, the compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by two mass spectrometers in series. The first mass spectrometer selects the precursor ion (the molecular ion of the compound of interest), which is then fragmented. The second mass spectrometer analyzes the resulting product ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. This multiple reaction monitoring (MRM) approach allows for highly selective and sensitive quantification, even at very low concentrations. nih.gov

For in vitro metabolite identification studies, LC-MS/MS can be used to detect and identify potential metabolites of this compound by searching for expected mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation).

GC-MS: For volatile derivatives of this compound, GC-MS offers excellent chromatographic resolution and definitive structural confirmation. nih.gov The separated components from the GC column enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI produces reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. thermofisher.com GC-MS is a robust technique for the quantitative analysis of derivatized carbamates and for identifying volatile metabolites in in vitro systems. nih.govyoutube.com

Table 3: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analyte State | Native or derivatized | Derivatized (volatile) |

| Ionization | Soft (e.g., ESI) | Hard (e.g., EI) |

| Selectivity | Very High (MRM) | High (Selected Ion Monitoring) |

| Application | Trace analysis, metabolite ID | Volatile analysis, structural confirmation |

Understanding the kinetics and mechanism of the synthesis of this compound can be achieved through real-time reaction monitoring using spectroscopic techniques.

NMR and IR Coupling: The coupling of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a reaction vessel, often through the use of flow cells, allows for the continuous monitoring of reactant consumption and product formation. nih.govresearchgate.net

Flow NMR: Provides quantitative data on the concentration of different species in the reaction mixture over time. rsc.orgmpg.de This is achieved by flowing the reaction mixture through an NMR tube placed within the spectrometer. This technique can be used to track the disappearance of starting materials and the appearance of this compound, as well as any reaction intermediates. rsc.orgresearchgate.net

Flow IR (FTIR): Offers complementary information by monitoring changes in the vibrational frequencies of functional groups. nih.gov For the synthesis of this compound, this would involve observing the appearance of the characteristic carbamate carbonyl stretch and changes in the hydroxyl and amine stretches of the reactants.

By using these techniques in tandem, a comprehensive picture of the reaction profile can be obtained, providing valuable insights into the reaction mechanism, identifying rate-determining steps, and detecting transient intermediates. nih.govresearchgate.net

Spectrophotometric and Electrochemical Methods for Quantitative Determination of this compound

The quantitative analysis of this compound is crucial for various research applications, including reaction kinetics, purity assessment, and degradation studies. While specific literature on the analytical determination of this exact molecule is not extensively available, methods can be adapted from established protocols for structurally similar compounds, such as phenolic carbamates. This section explores potential spectrophotometric and electrochemical methodologies for the quantitative determination of this compound.

Spectrophotometric Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantification of carbamates. The underlying principle often involves the hydrolysis of the carbamate ester bond to yield a phenol, which can then be derivatized to produce a colored compound.

A plausible spectrophotometric method for this compound would involve its alkaline hydrolysis to liberate 2-aminophenol (B121084). This is followed by a coupling reaction with a suitable chromogenic reagent. One such established method for other carbamates utilizes diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate (B86663) to form an azo dye, which can be quantified colorimetrically. nih.gov The micellar medium enhances the solubility of the reagents and increases the sensitivity of the method. nih.gov

Another approach involves the reaction of the hydrolyzed carbamate with p-aminoacetanilide in an alkaline medium, which also results in the formation of a colored product suitable for spectrophotometric measurement. akjournals.com The intensity of the color produced is directly proportional to the concentration of the carbamate in the sample.

The presence of the 2-hydroxyphenyl group in this compound suggests that direct UV spectrophotometry could also be a viable, non-destructive method for its quantification. Phenolic compounds are known to absorb UV light, and the total phenolic content of a sample can be determined by measuring the absorbance at a specific wavelength, typically around 280 nm. researchgate.netajpaonline.com However, this method may be susceptible to interference from other UV-absorbing compounds in the sample matrix. ijset.in For quantitative analysis, a calibration curve would be prepared using standard solutions of known concentrations. ijset.in

Table 1: Hypothetical Calibration Data for Spectrophotometric Analysis of this compound

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.378 |

| 5.0 | 0.755 |

| 7.5 | 1.130 |

| 10.0 | 1.510 |

Note: The data in this table is hypothetical and serves as an example of what a calibration curve for the spectrophotometric analysis of this compound might look like, based on typical performance of similar assays.

Table 2: Performance Characteristics of a Potential Spectrophotometric Method

| Parameter | Value |

| Linearity Range | 0.5 - 15 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Molar Absorptivity (ε) | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ |

| Correlation Coefficient (r²) | 0.999 |

Note: The data in this table is hypothetical and represents typical performance characteristics for spectrophotometric methods used for the analysis of related carbamate compounds.

Electrochemical Methods

Electrochemical techniques, particularly voltammetric methods, provide a highly sensitive and selective alternative for the quantification of electroactive compounds like this compound. The phenolic hydroxyl group and the carbamate moiety can both be targeted for electrochemical detection.

A common strategy for the electrochemical analysis of carbamates involves their alkaline hydrolysis to generate a more easily oxidizable or reducible phenolic derivative. researchgate.netnih.gov For this compound, hydrolysis would yield 2-aminophenol, which is an electroactive species. Differential pulse voltammetry (DPV) is a particularly suitable technique for this type of analysis due to its ability to discriminate between the analyte signal and background currents, thus enhancing sensitivity. researchgate.netsrce.hr The oxidation of the phenolic group at a glassy carbon electrode or a modified electrode would produce a current peak whose height is proportional to the concentration of the analyte. researchgate.net

The choice of working electrode is critical in developing a robust electrochemical method. Boron-doped diamond electrodes have shown excellent stability and sensitivity for the detection of phenolic derivatives of carbamates. nih.gov Carbon nanotube paste electrodes have also been successfully employed for the voltammetric determination of carbamate pesticides. srce.hr

The experimental conditions, such as the pH of the supporting electrolyte, scan rate, and accumulation time (in stripping voltammetry), would need to be optimized to achieve the best analytical performance. srce.hrresearchgate.net For instance, a study on carbamate pesticides found that a pH of 4.0 was optimal for their determination using differential pulse adsorptive stripping voltammetry. srce.hr

Table 3: Hypothetical Parameters for Differential Pulse Voltammetric Determination of this compound

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Rate | 50 mV/s |

| Pulse Amplitude | 50 mV |

| Deposition Potential | -0.2 V |

| Deposition Time | 60 s |

Note: The data in this table is hypothetical and illustrates a potential set of experimental conditions for the voltammetric analysis of this compound based on methods for similar compounds.

Table 4: Expected Analytical Performance of a Voltammetric Method

| Parameter | Value |

| Linearity Range | 1 x 10⁻⁷ M - 5 x 10⁻⁵ M |

| Limit of Detection (LOD) | 5 x 10⁻⁸ M |

| Relative Standard Deviation (RSD) | < 5% |

| Recovery | 95 - 105% |

Note: The data in this table is hypothetical and reflects the typical high sensitivity and precision achievable with modern voltammetric techniques for the analysis of phenolic carbamates.

Emerging Applications and Interdisciplinary Research Frontiers of Benzyl 2 Hydroxyphenyl Carbamate

Benzyl(2-Hydroxyphenyl)Carbamate as a Building Block in Polymer Chemistry and Materials Science

The dual functionality of this compound, featuring a carbamate (B1207046) linkage and a hydroxyl group on the phenyl ring, theoretically positions it as a versatile precursor in polymer science. The hydroxyl and the N-H group of the carbamate can both participate in polymerization reactions, and the benzyl (B1604629) protecting group offers a route to further chemical modification.

Monomer Synthesis for Novel Polyurethanes and Related Polymers

The presence of a hydroxyl group makes this compound a potential diol monomer for the synthesis of polyurethanes through reaction with diisocyanates. The resulting polymers would incorporate the carbamate functionality directly into the polymer backbone, potentially influencing the material's properties such as thermal stability, solubility, and hydrogen bonding characteristics. Research on dynamic phenol-carbamate bonds in cross-linked polyurethanes suggests that the carbamate group can introduce dynamic covalent bonds, leading to self-healing and recyclable materials. rsc.org However, specific studies detailing the synthesis and characterization of polyurethanes derived directly from this compound are not readily found in current literature.

Cross-linking Agents and Polymer Modification